(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Overview
Description
Mechanism of Action
Target of Action
The primary targets of (5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid are currently unknown. This compound is a unique chemical provided for early discovery researchers
Biochemical Pathways
It’s worth noting that indole derivatives, which share a similar structure, have diverse biological and clinical applications . They can affect various biochemical pathways, but the specific pathways influenced by this compound remain to be discovered.
Future Directions
Preparation Methods
The synthesis of (5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid involves several steps. One common synthetic route includes the reaction of 5-methoxyphthalic anhydride with glycine under specific conditions to form the desired product .
Chemical Reactions Analysis
(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Industry: While not widely used industrially, it serves as a reference compound in analytical chemistry.
Comparison with Similar Compounds
Similar compounds include:
- (5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)propionic acid
- (5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)butyric acid
Compared to these compounds, (5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid is unique due to its specific acetic acid moiety, which influences its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-(5-methoxy-3-oxo-1,2-dihydroisoindol-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-6-2-3-7-8(4-6)11(15)12-9(7)5-10(13)14/h2-4,9H,5H2,1H3,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJHHWGVWMRCLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NC2=O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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